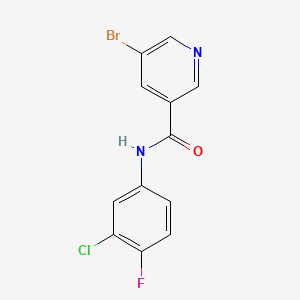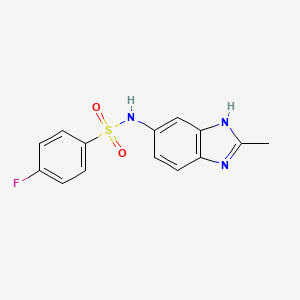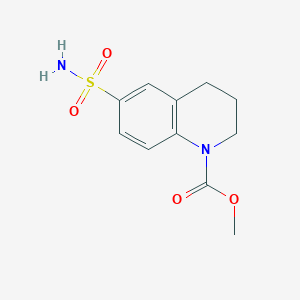![molecular formula C18H16N6O2S B4426088 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4426088.png)
4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone
描述
The compound 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone, also known as BTAQ, is a heterocyclic compound with a tetrazole ring and a quinoxalinone ring. It has been synthesized and studied for its potential pharmaceutical applications.
科学研究应用
4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential pharmaceutical applications, specifically as an antihypertensive agent. It has been shown to inhibit angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This compound has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用机制
4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone inhibits ACE by binding to the active site of the enzyme. This prevents the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting ACE, this compound promotes vasodilation and reduces blood pressure. The anticancer properties of this compound are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to lower blood pressure in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has not been extensively studied for its biochemical and physiological effects, but its mechanism of action suggests that it may have potential as a therapeutic agent for hypertension and cancer.
实验室实验的优点和局限性
4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. This compound also has potential as a therapeutic agent for hypertension and cancer, which makes it an interesting compound to study. However, this compound has some limitations for lab experiments. It has not been extensively studied for its biochemical and physiological effects, which limits our understanding of its potential therapeutic applications. Additionally, this compound has a low overall yield, which makes it difficult to produce large quantities for further study.
未来方向
There are several future directions for 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone research. One area of interest is the development of this compound as a therapeutic agent for hypertension and cancer. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is the investigation of this compound's biochemical and physiological effects. This may help to identify additional therapeutic applications for this compound. Finally, the synthesis method for this compound could be optimized to increase its overall yield and make it more accessible for further study.
属性
IUPAC Name |
4-[2-(1-benzyltetrazol-5-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c25-16-11-23(15-9-5-4-8-14(15)19-16)17(26)12-27-18-20-21-22-24(18)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBNRUDOGMKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NN=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxyphenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4426012.png)
![N'-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B4426016.png)
![(1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine](/img/structure/B4426017.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4426026.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426034.png)

![6-(4-methoxyphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4426045.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexyl-N-methylurea](/img/structure/B4426065.png)


![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4426086.png)
![4-[(ethylsulfonyl)amino]-N-isobutylbenzamide](/img/structure/B4426099.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4426100.png)